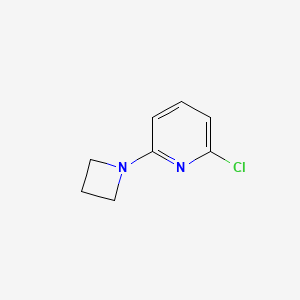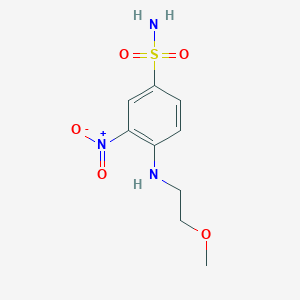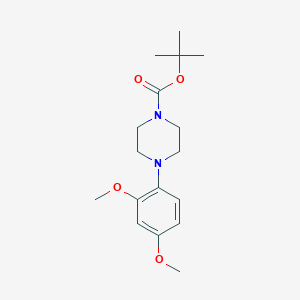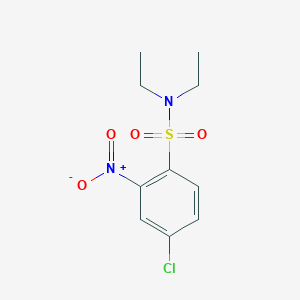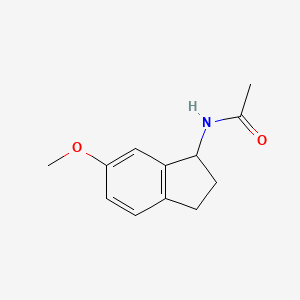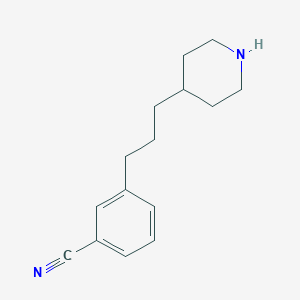
3-(3-Piperidin-4-ylpropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Piperidin-4-ylpropyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidin-4-ylpropyl)benzonitrile typically involves the reaction of 4-piperidone with 3-bromopropylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon-bromine bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-(3-Piperidin-4-ylpropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form the corresponding N-oxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of the N-oxide derivative.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the specific reaction conditions.
科学研究应用
3-(3-Piperidin-4-ylpropyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Piperidin-4-ylpropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds share a similar piperidine-propyl linkage but differ in the presence of a benzhydryl group and sulfonamide functionality.
Piperidine derivatives: A broad class of compounds that include various substitutions on the piperidine ring, leading to diverse biological activities.
Uniqueness
3-(3-Piperidin-4-ylpropyl)benzonitrile is unique due to its specific combination of a piperidine ring, propyl chain, and benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-(3-piperidin-4-ylpropyl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c16-12-15-6-2-5-14(11-15)4-1-3-13-7-9-17-10-8-13/h2,5-6,11,13,17H,1,3-4,7-10H2 |
InChI 键 |
LMSXOYAHAZNTSX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCC2=CC(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)
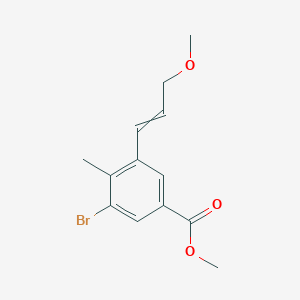
![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
